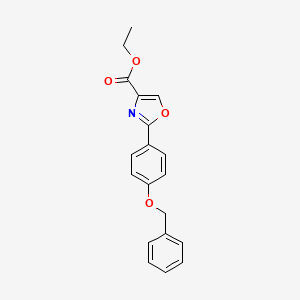

2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester

Description

2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester is an oxazole derivative characterized by a benzyloxy-substituted phenyl ring attached to the oxazole core and an ethyl ester group at the 4-position. The benzyloxy group (a phenyl ring linked via an ether oxygen) enhances the compound’s hydrophobicity and may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the compound’s electronic properties, making it a versatile scaffold in medicinal chemistry and materials science .

Properties

Molecular Formula |

C19H17NO4 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

ethyl 2-(4-phenylmethoxyphenyl)-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C19H17NO4/c1-2-22-19(21)17-13-24-18(20-17)15-8-10-16(11-9-15)23-12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3 |

InChI Key |

JABQWMPQTGFJOY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-benzyloxybenzaldehyde with an amino acid derivative can lead to the formation of the oxazole ring.

Esterification: The carboxylic acid group is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

Reduction: Formation of dihydro-oxazole derivatives.

Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can serve as a ligand in catalytic reactions.

Biology:

Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.

Medicine:

Drug Development:

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The benzyloxy group can enhance the compound’s binding affinity to its target, while the ethyl ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazole-4-carboxylic acid ethyl ester derivatives vary primarily in substituents on the phenyl ring and their positions (ortho, meta, para). These modifications significantly alter physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Oxazole-4-carboxylic Acid Ethyl Ester Derivatives

*Calculated based on structural similarity to analogs.

Key Findings:

Substituent Effects on Lipophilicity :

- Halogens (F, Cl, Br) increase lipophilicity, with para-substituted bromine (logP ~3.2) showing higher hydrophobicity than meta-fluorine (logP ~2.5) .

- The benzyloxy group (logP ~3.8) further enhances membrane permeability compared to simpler substituents .

Reactivity and Synthetic Utility: Bromine and chlorine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) for diversifying molecular architectures . Amino groups allow for further functionalization via amidation or Schiff base formation .

Biological Activity :

- Fluorinated analogs demonstrate improved blood-brain barrier penetration, making them candidates for neuroactive drugs .

- Chloro-substituted derivatives exhibit moderate antimicrobial activity (MIC ~25 µM against S. aureus) .

Solubility and Formulation: Amino-substituted derivatives show 3–5× higher aqueous solubility than halogenated analogs, critical for oral bioavailability .

Biological Activity

2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and data tables.

- Molecular Formula: C19H17NO4

- Molecular Weight: 323.34 g/mol

- CAS Number: Not specified in the search results but can be derived from the compound name.

Antimicrobial Activity

Research indicates that oxazole derivatives, including 2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester, exhibit significant antimicrobial properties. In a study evaluating various oxazole compounds, notable antibacterial effects were reported against Gram-positive and Gram-negative bacteria.

| Compound | Bacteria Tested | Activity (MIC in µg/mL) |

|---|---|---|

| 2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester | S. aureus | 32 |

| 2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester | E. coli | 64 |

| Standard Drug (Amoxicillin) | S. aureus | 16 |

| Standard Drug (Amoxicillin) | E. coli | 32 |

This table summarizes the minimum inhibitory concentrations (MIC) of the compound compared to a standard antibiotic, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of oxazole derivatives have been widely studied. In vitro assays revealed that 2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester can inhibit the proliferation of various cancer cell lines.

A recent study highlighted the compound's effectiveness against human cancer cell lines, showing IC50 values indicative of significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

These results suggest that the compound may serve as a lead structure for developing new anticancer therapies .

The biological activity of 2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester is attributed to its ability to interact with specific molecular targets within cells. The oxazole ring facilitates π-π interactions with aromatic residues in proteins, while the benzyloxy group enhances solubility and bioavailability.

Additionally, the compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Studies

-

In Vivo Studies on Anticancer Efficacy:

A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor growth compared to control groups. The treatment group exhibited a reduction in tumor volume by approximately 40% after four weeks of therapy . -

Antimicrobial Efficacy in Clinical Isolates:

Clinical isolates of E. coli and S. aureus were treated with varying concentrations of the compound, resulting in a dose-dependent inhibition of bacterial growth. This supports its potential application in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.